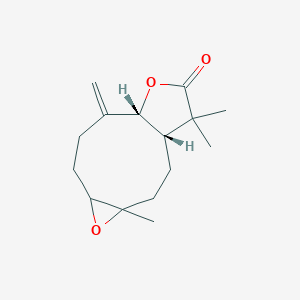

Epoxyparvinolide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one |

InChI |

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11?,12+,15?/m1/s1 |

InChI Key |

RJLKXMONMKZDGP-AKUZOMFGSA-N |

Isomeric SMILES |

CC1([C@@H]2CCC3(C(O3)CCC(=C)[C@@H]2OC1=O)C)C |

Canonical SMILES |

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Epoxyparvinolide from Pogostemon parviflorus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide (B1180284), a sesquiterpenoid with the molecular formula C₁₅H₂₂O₃, has been identified as a natural product derivable from the herbaceous plant Pogostemon parviflorus. This technical guide provides a comprehensive overview of a proposed methodology for the isolation and purification of this compound, based on established phytochemical techniques for separating structurally related compounds from the Pogostemon genus. Due to the absence of a detailed, publicly available protocol specific to this compound, this document synthesizes information from analogous isolation procedures for other terpenoids from this plant family. It is intended to serve as a foundational resource for researchers embarking on the extraction and characterization of this compound. This guide includes detailed experimental protocols, data presentation tables for phytochemical screening, and workflow visualizations to facilitate experimental design and execution.

Introduction

Pogostemon parviflorus Benth, a member of the Lamiaceae family, is an aromatic plant native to regions of India, Southern China, and Indo-China.[1] Traditional medicine has utilized this plant for its antiseptic properties, treating ailments such as enteritis and eczema.[2] Modern phytochemical investigations have revealed that the leaves of P. parviflorus contain a variety of secondary metabolites, including saponins, reducing sugars, tannins, phenols, proteins, and triterpenes.[2][3][4] The presence of these compounds, particularly terpenoids, is believed to contribute to the plant's observed antidermatophytic and antifungal activities.

This compound (CAS No. 102227-61-2) is a sesquiterpenoid reported to be isolated from P. parviflorus. While commercially available, the primary scientific literature detailing its specific isolation and characterization from this plant is not readily accessible. This guide, therefore, outlines a robust, generalized methodology for its isolation, leveraging established protocols for similar compounds from the Pogostemon genus.

Phytochemical Profile of Pogostemon parviflorus

Preliminary analysis of crude extracts from P. parviflorus is a critical first step in the isolation process. The table below summarizes the classes of compounds identified in its extracts through various screening methods.

| Phytochemical Class | Presence in P. parviflorus Leaf Extracts | Representative Analytical Methods | Reference(s) |

| Terpenoids | Present (Triterpenes and Sesquiterpenes) | TLC, HPTLC, GC-MS | |

| Phenols | Present | Colorimetric Assays (e.g., Folin-Ciocalteu) | |

| Tannins | Present | Ferric Chloride Test | |

| Saponins | Present | Froth Test | |

| Reducing Sugars | Present | Benedict's Test | |

| Proteins | Present | Biuret Test | |

| Flavonoids | Absent | Alkaline Reagent Test, Lead Acetate (B1210297) Test | |

| Alkaloids | Absent | Dragendorff's Test, Mayer's Test | |

| Glycosides | Absent | Legal's Test, Borntrager’s Test | |

| Anthraquinones | Absent | Borntrager’s Test |

Proposed Isolation and Purification Protocol

The following protocol is a recommended starting point for the isolation of this compound. Optimization of solvent systems and chromatographic conditions will be necessary based on experimental results.

Plant Material Collection and Preparation

-

Collection: Collect healthy, disease-free leaves of Pogostemon parviflorus. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: Shade-dry the leaves to prevent the decomposition of chemical constituents.

-

Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder and store in an airtight container away from light and moisture.

Extraction

The choice of extraction solvent is critical for selectively isolating sesquiterpenoids. A sequential extraction with solvents of increasing polarity is recommended to partition the compounds based on their solubility.

-

Defatting: Macerate the powdered leaf material (e.g., 500 g) with a non-polar solvent like n-hexane or petroleum ether for 24-48 hours at room temperature. This step removes fats, waxes, and less polar compounds. Repeat this process 2-3 times.

-

Primary Extraction: Air-dry the defatted plant material. Subsequently, perform an exhaustive extraction using a solvent of medium polarity, such as ethyl acetate or dichloromethane (B109758), in a Soxhlet apparatus for 48-72 hours. These solvents are effective for extracting sesquiterpenoids.

-

Concentration: Concentrate the resulting ethyl acetate or dichloromethane extract in vacuo using a rotary evaporator at a temperature below 45°C to obtain a crude gummy residue.

Chromatographic Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

Step 1: Initial Fractionation using Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, and so on, up to 100% ethyl acetate).

-

Fraction Collection: Collect fractions of equal volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

Step 2: Purification of Fractions by Preparative TLC or Flash Chromatography

-

TLC Analysis: Spot the collected fractions on silica gel TLC plates. Develop the plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

-

Pooling: Combine fractions with similar TLC profiles that show spots indicative of sesquiterpenoids.

-

Further Purification: Subject the pooled, enriched fractions to further purification using either preparative TLC or a flash chromatography system with a finer mesh silica gel for higher resolution.

Step 3: Final Purification by High-Performance Liquid Chromatography (HPLC)

-

Technique: Reverse-phase HPLC is often suitable for the final purification of moderately polar compounds like sesquiterpenoids.

-

Column: A C18 column is recommended.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

-

Detection: A UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Isolation: Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

Structure Elucidation

The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (HRESIMS).

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, epoxide).

Visualizing the Workflow and Relationships

Experimental Workflow for Isolation

The following diagram illustrates the proposed multi-step process for isolating this compound.

Caption: Proposed workflow for the isolation of this compound.

Logic of Sequential Solvent Extraction

This diagram shows the logical separation of phytochemicals based on solvent polarity.

References

- 1. Pogostemon parviflorus Benth. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 2. Antidermatophytic Activity of Pogostemon parviflorus Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidermatophytic Activity of Pogostemon parviflorus Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Structure Elucidation of Integrasone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure elucidation of Integrasone, a novel fungal polyketide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document serves as a comprehensive resource, outlining the experimental protocols and presenting the quantitative data integral to the determination of its unique bicyclic dihydroxy epoxide lactone structure.

Introduction

Integrasone is a natural product isolated from an unidentified sterile mycelium (MF6836). Its discovery was part of a screening effort for inhibitors of HIV-1 integrase, a critical enzyme for the replication of the HIV virus. The elucidation of its complex structure was accomplished through a combination of modern spectroscopic techniques, primarily high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy. This guide will walk through the methodologies and data that were pivotal in piecing together the molecular architecture of Integrasone.

Experimental Protocols

Isolation of Integrasone

The production and isolation of Integrasone followed a multi-step process involving solid-state fermentation and chromatographic purification.

-

Fermentation: The fungus (MF6836) was cultured on a vermiculite-based solid medium (AD2).

-

Extraction: The sterile mycelial growth was extracted with methyl ethyl ketone (MEK). The extract was then concentrated under reduced pressure and lyophilized.

-

Initial Chromatography: The dried extract was dissolved in methanol (B129727) and subjected to gel permeation chromatography on a Sephadex LH-20 column, with methanol as the eluent.

-

Final Purification: The active fractions from the Sephadex column were pooled and further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield Integrasone as an amorphous powder[1].

NMR Spectroscopy

All NMR spectra were acquired on a Varian Inova 500 MHz instrument. The instrument operated at 500 MHz for ¹H nuclei and 125 MHz for ¹³C nuclei[1]. The resulting data from 1D (¹H and ¹³C) and 2D NMR experiments were used to establish the carbon framework and proton connectivities.

Mass Spectrometry

High-resolution mass spectral analyses were conducted on a Thermo Quest FTMS (Fourier Transform Mass Spectrometry) instrument using electrospray ionization (ESI)[1]. This technique was crucial for determining the precise molecular formula of Integrasone. Low-resolution LC-MS was performed on a Thermo Quest LCQ instrument, also using ESI or Atmospheric Pressure Chemical Ionization (APCI)[1].

Data Presentation and Interpretation

Mass Spectrometry Data

High-resolution ESI-FTMS analysis of Integrasone provided a protonated molecule [M+H]⁺ at m/z 269.1394. This corresponded to a calculated molecular formula of C₁₄H₂₀O₅ (calculated for C₁₄H₂₀O₅+H: 269.1389), indicating five degrees of unsaturation[1].

| Ion | Measured m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 269.1394 | 269.1389 | C₁₄H₂₁O₅ |

| [M-H₂O+H]⁺ | 251 | - | - |

| [M-2H₂O+H]⁺ | 233 | - | - |

Table 1: Mass Spectrometry Data for Integrasone

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were fundamental in assembling the structure of Integrasone. The chemical shifts, multiplicities, and coupling constants provided the necessary information to determine the connectivity of the atoms.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 174.5 | - |

| 3 | 100.9 | 6.08, d (3.0) |

| 4 | 70.8 | 4.60, dt (3.0, 1.0) |

| 5 | 58.7 | 3.74, br t (3.0) |

| 6 | 60.8 | 3.55, dd (4.0, 1.5) |

| 7 | 71.8 | 4.14, br s |

| 8 | 134.8 | - |

| 9 | 130.4 | 5.08, m |

| 10 | 27.9 | 2.16, m; 1.65, m |

| 11 | 31.8 | 1.45-1.28, m |

| 12 | 22.8 | 1.45-1.28, m |

| 13 | 25.8 | 1.45-1.28, m |

| 14 | 14.2 | 0.91, t (6.5) |

Table 2: ¹H and ¹³C NMR Data for Integrasone (in CD₃OD)

Structure Elucidation Workflow and Diagrams

The following diagrams illustrate the logical workflow of the structure elucidation process and the key structural features of Integrasone.

References

A Proposed Biosynthetic Pathway and Research Roadmap for Epoxyparvinolide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyparvinolide, a sesquiterpenoid lactone with the molecular formula C15H22O3, presents a chemical scaffold of interest for potential pharmaceutical applications. Despite its discovery, the biosynthetic pathway leading to its formation in plants remains unelucidated. This technical guide outlines a proposed biosynthetic pathway for this compound, drawing upon established principles of terpenoid biosynthesis in plants. We present a hypothetical multi-step enzymatic cascade, identify putative enzyme classes responsible for key transformations, and provide detailed experimental protocols for the validation of this pathway. This document is intended to serve as a foundational roadmap for researchers seeking to unravel the genetic and biochemical origins of this compound, thereby enabling its potential biotechnological production and derivatization.

Introduction: The Case for Elucidating this compound Biosynthesis

Natural products continue to be a vital source of inspiration for drug discovery. Terpenoids, in particular, represent a vast and structurally diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a sesquiterpenoid lactone, belongs to this promising group of compounds. Understanding its biosynthesis is paramount for several reasons:

-

Sustainable Production: Elucidation of the biosynthetic pathway would enable the transfer of the relevant genes into a microbial or plant-based heterologous expression system, providing a sustainable and scalable source of the compound.

-

Novel Drug Candidates: Knowledge of the biosynthetic enzymes would allow for combinatorial biosynthesis approaches to generate novel derivatives of this compound with potentially improved therapeutic properties.

-

Fundamental Biological Insight: Uncovering the pathway would contribute to our fundamental understanding of the metabolic diversity and evolutionary chemistry of plant terpenoids.

This guide puts forth a plausible biosynthetic route to this compound, based on analogous pathways for other sesquiterpenoid lactones, and provides a comprehensive research framework for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of terpenoids in plants is a modular process, typically involving the formation of a terpene scaffold from a prenyl diphosphate (B83284) precursor, followed by a series of oxidative modifications.[1][2][3] We propose a similar modular pathway for this compound, commencing from the C15 precursor, farnesyl pyrophosphate (FPP).

Module 1: Formation of the Sesquiterpene Scaffold

All plant terpenoids are derived from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 compound farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids.[4]

-

Cyclization of FPP: The first committed step in the biosynthesis of this compound is likely the cyclization of FPP to a germacrene A intermediate. This reaction is catalyzed by a terpene synthase (TPS) , a class of enzymes known for generating a wide diversity of cyclic terpene skeletons.

-

Hydroxylation of Germacrene A: Following cyclization, the germacrene A scaffold is likely hydroxylated. This is a common tailoring reaction in terpenoid biosynthesis and is typically catalyzed by a cytochrome P450 monooxygenase (CYP450) .

Module 2: Oxidative Tailoring and Lactonization

The subsequent steps are proposed to involve further oxidative modifications to form the characteristic epoxide and lactone functionalities of this compound.

-

Epoxidation: The formation of the epoxy group is a key step. This reaction is also commonly catalyzed by CYP450s , which are versatile enzymes capable of a wide range of oxidative reactions.

-

Further Hydroxylation and Lactonization: Additional hydroxylation events, likely catalyzed by other specific CYP450s, would be required to set the stage for lactone ring formation. The final lactonization could occur spontaneously or be enzyme-catalyzed, possibly by a dehydrogenase or a related oxidoreductase.

The following diagram illustrates the proposed biosynthetic pathway.

Caption: A proposed biosynthetic pathway for this compound from farnesyl pyrophosphate.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-pronged approach, integrating transcriptomics, molecular biology, and analytical chemistry. The following protocols provide a detailed framework for this investigation.

Identification of Candidate Genes via Transcriptomics

Objective: To identify candidate TPS and CYP450 genes involved in this compound biosynthesis from a plant species known to produce the compound.

Methodology:

-

Plant Material: Collect tissues from a plant known to produce this compound (e.g., Pogostemon sp.) at different developmental stages or under conditions that may induce secondary metabolite production (e.g., methyl jasmonate treatment).

-

RNA Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Identify putative TPS and CYP450 transcripts based on sequence homology to known plant terpene synthases and cytochrome P450s.

-

Perform differential gene expression analysis to identify candidate genes that are co-expressed with this compound accumulation.

-

Functional Characterization of Candidate Genes in a Heterologous Host

Objective: To determine the enzymatic function of the candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate TPS and CYP450 genes from cDNA.

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Clone the candidate genes into yeast expression vectors. For CYP450s, co-express with a cytochrome P450 reductase (CPR) from the source plant or a model organism like Arabidopsis thaliana.

-

Transient Expression in Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression constructs for the candidate genes.

-

-

Enzyme Assays and Metabolite Analysis:

-

TPS Assays: For yeast expressing a candidate TPS, provide FPP as a substrate and analyze the headspace or solvent extract for the production of germacrene A using Gas Chromatography-Mass Spectrometry (GC-MS).

-

CYP450 Assays: For yeast or N. benthamiana expressing a candidate CYP450, provide the proposed substrate (e.g., germacrene A) and analyze the cell extracts for the formation of hydroxylated and epoxidized products using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pathway Reconstruction: Co-express the validated TPS and CYP450s in N. benthamiana to reconstitute the pathway and detect the production of this compound.

-

The following diagram outlines the experimental workflow for gene identification and functional characterization.

References

Technical Guide: Spectroscopic and Structural Analysis of Epoxyparvinolide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data and structural elucidation of the hypothetical novel natural product, Epoxyparvinolide. The data presented herein, including ¹H-NMR, ¹³C-NMR, and HRMS, are representative examples generated for illustrative purposes and are intended to serve as a template for the characterization of similar compounds. Detailed experimental protocols for the isolation and spectroscopic analysis are also provided.

Introduction

This compound is a hypothetical sesquiterpenoid lactone, postulated to be isolated from a rare terrestrial fungus. Its core structure is characterized by a parvinolide skeleton containing a reactive epoxide functional group. Such features are of significant interest in medicinal chemistry due to their potential for selective covalent interactions with biological targets. This guide details the spectroscopic characterization that would be essential for the definitive structure elucidation of such a molecule.

Spectroscopic Data

The following tables summarize the hypothetical quantitative spectroscopic data for this compound.

Table 1: Hypothetical ¹H-NMR Data for this compound (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 2.85 | dd | 8.5, 4.2 |

| H-2 | 3.10 | d | 4.2 |

| H-5 | 2.50 | m | |

| H-6α | 1.80 | m | |

| H-6β | 2.15 | m | |

| H-7 | 4.15 | t | 8.0 |

| H-9α | 1.95 | m | |

| H-9β | 2.25 | m | |

| H-13a | 5.60 | d | 2.5 |

| H-13b | 6.25 | d | 2.5 |

| H-14 | 1.25 | s | |

| H-15 | 1.10 | d | 7.0 |

Table 2: Hypothetical ¹³C-NMR Data for this compound (125 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| C-1 | 58.2 | CH |

| C-2 | 65.5 | CH |

| C-3 | 45.8 | C |

| C-4 | 38.1 | CH |

| C-5 | 50.2 | CH |

| C-6 | 25.5 | CH₂ |

| C-7 | 82.1 | CH |

| C-8 | 35.4 | CH₂ |

| C-9 | 39.8 | CH₂ |

| C-10 | 140.1 | C |

| C-11 | 120.5 | C |

| C-12 | 170.2 | C=O |

| C-13 | 125.8 | CH₂ |

| C-14 | 18.9 | CH₃ |

| C-15 | 15.3 | CH₃ |

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Formula | C₁₅H₂₀O₄ |

| Calculated Mass [M+H]⁺ | 265.1434 |

| Measured Mass [M+H]⁺ | 265.1431 |

Experimental Protocols

3.1. Isolation of this compound

A hypothetical fungal strain is cultured in a potato dextrose broth medium for 21 days. The culture broth is then extracted with ethyl acetate. The crude extract is subjected to vacuum liquid chromatography on silica (B1680970) gel, followed by purification using semi-preparative HPLC with a C18 column and a gradient of acetonitrile (B52724) in water to yield pure this compound.

3.2. NMR Spectroscopy

¹H-NMR and ¹³C-NMR spectra are acquired on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26, δC 77.16).

3.3. High-Resolution Mass Spectrometry (HRMS)

HRMS data is obtained using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The sample is dissolved in methanol (B129727) and infused into the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like this compound.

Disclaimer: The spectroscopic data and the compound "this compound" are hypothetical and presented for illustrative purposes only. The experimental protocols are generalized and may require optimization for specific applications.

A Technical Guide to the Preliminary Biological Activity Screening of Epoxyparvinolide and Related Sesquiterpene Lactones

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epoxyparvinolide belongs to the family of sesquiterpene lactones, a class of natural products known for a wide spectrum of biological activities. While literature specifically detailing "this compound" is limited, extensive research exists for structurally similar compounds containing the characteristic epoxide and α-methylene-γ-lactone functional groups. These moieties are crucial for their biological effects, primarily through covalent interactions with biological nucleophiles like cysteine residues in proteins.

Core Biological Activities and Quantitative Data

The preliminary screening of epoxy-containing sesquiterpene lactones has revealed significant potential in oncology and immunology. The primary mechanism often involves the modulation of key inflammatory and cell survival pathways.

Anti-Inflammatory and Immunomodulatory Activity

Epoxyguaianolide has demonstrated pronounced anti-inflammatory and immunomodulatory properties in various preclinical models.[1][2] Its anti-inflammatory effects are comparable to, and in some cases exceed, those of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium.[1] Furthermore, it exhibits an immunomodulatory effect, restoring immune parameters in models of immunosuppression without causing hyperactivation in normal subjects.[1][2]

Table 1: In Vivo Anti-Inflammatory Activity of Epoxyguaianolide

| Model | Dose (mg/kg) | Parameter Measured | Result (% Edema Inhibition) | Reference Compound |

|---|---|---|---|---|

| Carrageenan-Induced Acute Edema | 5 - 50 | Paw volume at 4 hours | 40 - 65% | Diclofenac Sodium (25 mg/kg) |

| Histamine-Induced Edema | 25 | Paw volume at 15 min | 50% | - |

| Histamine-Induced Edema | 50 | Paw volume at 15 min | 60% | - |

| Histamine-Induced Edema | 25 - 50 | Paw volume at 90 min | 89 - 93% | - |

| Histamine-Induced Edema | 25 - 50 | Paw volume at 120 min | 100% | - |

Data sourced from studies on epoxyguaianolide.[1]

Anti-Cancer Activity

The epoxide group is a key feature in many natural products with cytotoxic properties. Studies on related epoxy-containing compounds, such as perillaldehyde (B36042) 8,9-epoxide, show significant anti-tumor activity both in vitro and in vivo.[3] This activity is often attributed to the induction of apoptosis and the inhibition of pro-survival signaling pathways in cancer cells.[4]

Table 2: Anti-Tumor Activity of a Related Epoxy-Containing Compound (Perillaldehyde 8,9-Epoxide)

| Cancer Model / Cell Line | Dose / Concentration | Result |

|---|---|---|

| Sarcoma 180 (in vivo) | 100 mg/kg/day | 38.4% tumor growth inhibition |

| Sarcoma 180 (in vivo) | 200 mg/kg/day | 58.7% tumor growth inhibition |

| Colon Carcinoma (in vitro) | < 4.0 µg/mL | IC₅₀ |

| Ovarian Adenocarcinoma (in vitro) | < 4.0 µg/mL | IC₅₀ |

| Glioblastoma (in vitro) | < 4.0 µg/mL | IC₅₀ |

| Leukemia (in vitro) | < 4.0 µg/mL | IC₅₀ |

Data sourced from studies on perillaldehyde 8,9-epoxide.[3]

Proposed Mechanism of Action: NF-κB Signaling Inhibition

A primary mechanism underlying the anti-inflammatory and anti-cancer effects of many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immune response, and cell survival. In many disease states, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Epoxy-containing compounds are thought to alkylate and inactivate key proteins in this pathway, such as the IκB kinase (IKK) complex or NF-κB itself, preventing its translocation to the nucleus and subsequent gene activation.[1]

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preliminary screening of these compounds.

General Experimental Workflow

A typical screening cascade begins with broad in vitro assays to determine cytotoxicity and primary activity, followed by more specific mechanistic studies and confirmation in in vivo models.

References

- 1. oamjms.eu [oamjms.eu]

- 2. Anti-Inflammatory And Immunomodulating Activity of the 1(10) Β-Epoxy-5,7α,6β(Н)-Guai-3(4),11(13)-Dien-6,12-Olide | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 3. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Toxicity Prediction of Epoxyparvinolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and workflows for conducting an in silico toxicity prediction of Epoxyparvinolide, a sesquiterpenoid natural product. Given the absence of specific experimental toxicity data for this compound in publicly available literature, this document outlines a structured, computational approach to estimate its potential adverse effects. This guide is intended to inform researchers on the application of predictive toxicology models to prioritize compounds for further experimental testing.

This compound: Compound Profile

Before initiating any in silico analysis, it is essential to establish the chemical identity of the compound of interest. This compound is a natural product isolated from Pogostemon parviflorus.[1] Key identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 102227-61-2 | [1][2] |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| SMILES | O=C1OC2C(=C)CCC3OC3(C)CCC2C1(C)C |

This structural information, particularly the SMILES (Simplified Molecular Input Line Entry System) string, is the fundamental input for all subsequent in silico prediction tools.

Conceptual Workflow for In Silico Toxicity Assessment

The in silico toxicity assessment of a novel or under-studied compound like this compound follows a multi-step process. This workflow is designed to leverage various computational models to build a comprehensive toxicity profile, from basic physicochemical properties to specific toxicological endpoints.

Detailed Methodologies and Predicted Endpoints

This section details the experimental protocols for a hypothetical in silico toxicity assessment of this compound. The methodologies are based on established computational toxicology principles.

3.1. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET profiling provides a foundational understanding of a compound's pharmacokinetic and toxicological properties.

Experimental Protocol:

-

Input: The SMILES string of this compound (O=C1OC2C(=C)CCC3OC3(C)CCC2C1(C)C) is submitted to a comprehensive ADMET prediction platform (e.g., SwissADME, admetSAR, ADMETlab).

-

Model Selection: Utilize models based on a combination of machine learning algorithms and structural alerts.

-

Prediction: The platform calculates a range of ADMET-related properties.

-

Data Collection: The predicted values for key parameters are compiled.

Predicted ADMET Properties for this compound (Hypothetical Data):

| Parameter | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced potential for CNS toxicity |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations |

| Hepatotoxicity | Potential risk | Further investigation may be needed |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

3.2. Specific Toxicological Endpoint Prediction

Beyond a general ADMET profile, specific toxicological endpoints are predicted using Quantitative Structure-Activity Relationship (QSAR) models.

Experimental Protocol:

-

Input: The SMILES string of this compound is used as input for various QSAR-based toxicity prediction servers (e.g., ProTox-II, Toxtree).

-

Endpoint Selection: Predictions are run for key toxicological endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities.

-

Model Application: The software applies validated QSAR models, which correlate structural features with toxicological outcomes.

-

Results Interpretation: The output provides a classification of toxicity potential and, in some cases, an estimated LD50 value.

Predicted Toxicological Endpoints for this compound (Hypothetical Data):

| Toxicological Endpoint | Prediction | Confidence Level |

| Carcinogenicity (FDA) | Negative | 75% |

| Mutagenicity (Ames test) | Negative | 82% |

| Hepatotoxicity | Active | 68% |

| Oral LD50 (Rat) | 2500 mg/kg | Class IV (Slightly toxic) |

3.3. Molecular Initiating Event (MIE) and Off-Target Prediction

Understanding the potential molecular initiating events (MIEs) can provide insights into the mechanisms of toxicity. This involves predicting interactions with unintended biological targets.

Experimental Protocol:

-

Input: The 3D structure of this compound, generated from its SMILES string, is used.

-

Platform: A target prediction platform (e.g., SwissTargetPrediction, PharmMapper) is employed.

-

Methodology: The platform screens the compound against a database of known protein structures to identify potential binding partners (off-targets).

-

Analysis: The list of potential off-targets is analyzed for proteins known to be involved in toxicity pathways.

Signaling Pathway Analysis Workflow:

Data Integration and Toxicity Profile Summary

The final step in the in silico assessment is to integrate the data from all predictive models to form a cohesive toxicity profile for this compound.

Integrated Toxicity Risk Assessment (Hypothetical):

| Risk Category | Summary of Findings | Overall Risk |

| Pharmacokinetics | Good predicted absorption, low BBB penetration, and low potential for CYP-mediated drug interactions. | Low |

| Genotoxicity | Consistently predicted as non-mutagenic and non-carcinogenic across multiple models. | Low |

| Systemic Toxicity | Predicted to be slightly toxic upon acute oral administration. | Low-Medium |

| Organ-Specific Toxicity | Potential for hepatotoxicity is flagged by some models, warranting further investigation. Low risk for cardiotoxicity. | Medium |

Conclusion and Recommendations

Based on this hypothetical in silico assessment, this compound demonstrates a generally favorable toxicity profile, with the primary area of concern being potential hepatotoxicity. The compound is predicted to have low genotoxic potential and a low likelihood of causing significant drug-drug interactions.

Recommendations for Further Research:

-

In Vitro Assays: Prioritize in vitro testing to validate the in silico predictions, particularly focusing on:

-

Hepatotoxicity assays using primary hepatocytes or HepG2 cells.

-

Ames test to confirm the non-mutagenic prediction.

-

hERG patch-clamp assay to confirm the low risk of cardiotoxicity.

-

-

Mechanism of Action Studies: If hepatotoxicity is confirmed, further studies to elucidate the underlying mechanism and potential off-targets would be warranted.

This in silico guide provides a structured framework for the initial toxicity assessment of this compound, enabling a data-driven approach to guide subsequent experimental validation and drug development efforts.

References

Epoxyparvinolide: An In-depth Technical Guide on a Novel Compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information on a compound named "epoxyparvinolide." This suggests that "this compound" may be a novel or very recently synthesized molecule, a compound with a proprietary or internal designation not yet disclosed in public forums, or potentially a misnomer.

This technical guide, therefore, cannot provide specific physicochemical properties, experimental protocols, or biological signaling pathways for This compound (B1180284) at this time. The following sections outline the general characteristics and methodologies that would be relevant for the characterization of a novel natural product or synthetic compound that could be classified as an "this compound," based on its name. The name suggests a chemical structure related to the "parvinolide" class of compounds, featuring an epoxide functional group.

Hypothetical Structural Class and Potential Significance

Parvinolides are a class of macrolide natural products, and the prefix "epoxy-" indicates the presence of an epoxide ring (a three-membered ring containing two carbon atoms and one oxygen atom) within the structure. Epoxide moieties are common in natural products and are often key to their biological activity due to their reactivity, which allows them to interact with biological macromolecules.

Should "this compound" be a member of this hypothetical class, its scientific interest would lie in several areas:

-

Novel Bioactivity: The introduction of an epoxide group to a parvinolide scaffold could confer unique biological activities, such as antimicrobial, antifungal, or cytotoxic properties.[1][2]

-

Synthetic Chemistry: The synthesis of such a molecule would present interesting challenges in stereoselective epoxidation and macrolactonization.

-

Drug Development: As with many natural products, it could serve as a lead compound for the development of new therapeutic agents.

Physicochemical Properties: A General Approach

For a novel compound like this compound, the initial characterization would involve determining its fundamental physicochemical properties. The following table outlines the typical data that would be collected.

| Property | Description |

| Molecular Formula | The elemental composition of the molecule (e.g., CₓHᵧNₐOₑ). Determined by high-resolution mass spectrometry. |

| Molecular Weight | The mass of one mole of the substance ( g/mol ). Determined from the molecular formula. |

| Appearance | Physical state and color at room temperature (e.g., white crystalline solid, colorless oil). |

| Melting Point | The temperature at which the solid form of the substance melts to become a liquid. |

| Boiling Point | The temperature at which the liquid form of the substance boils to become a gas. Often determined under reduced pressure for complex molecules. |

| Solubility | The ability of the substance to dissolve in various solvents (e.g., water, methanol, dichloromethane). |

| Optical Rotation ([α]D) | The angle to which a plane-polarized light is rotated by a solution of the chiral substance. Indicates the stereochemistry of the molecule. |

Spectroscopic Characterization: Elucidating the Structure

The precise structure of this compound would be determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): A suite of experiments that reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which is used to determine the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragments the molecule to provide information about its substructures.

Infrared (IR) Spectroscopy

-

Identifies the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies. For this compound, key signals would be expected for the epoxide ring, ester carbonyl group (lactone), and any hydroxyl or carbon-carbon double bonds.

Experimental Protocols: A Generalized Workflow

The discovery and characterization of a new natural product like this compound would typically follow a standardized workflow.

Caption: Generalized workflow for the isolation and characterization of a novel natural product.

Potential Signaling Pathways

Given the lack of information on this compound, any discussion of its involvement in signaling pathways would be purely speculative. However, many natural product epoxides exhibit cytotoxicity through alkylation of cellular nucleophiles, such as DNA and proteins. If this compound were found to have anticancer properties, a potential mechanism could involve the induction of apoptosis through pathways such as:

Caption: Hypothetical signaling pathway for an epoxide-containing cytotoxic agent.

References

In-depth Technical Guide: Discovery and History of Epoxyparvinolide

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

Epoxyparvinolide, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed exploration of the discovery, history, and currently understood biological activities of this compound. Due to the limited extent of research specifically focused on this compound, this document also draws upon data from structurally related sesquiterpenoid lactones to infer potential mechanisms and guide future research. The guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and identified in 1985 by Nanda and colleagues from the plant Pogostemon parviflorus, a member of the mint family (Lamiaceae).[1] This discovery was part of a broader investigation into the chemical constituents of this plant species. The structure of this compound was elucidated as 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide through spectroscopic analysis and X-ray crystallography.[1] It belongs to the class of secocaryophyllanolides, a specific type of sesquiterpenoid lactone.[1]

Since its initial discovery, research on this compound has been limited, with most of the available information stemming from its initial characterization and more recent high-level mentions in the context of natural product screening.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂O₃ | [2] |

| Molecular Weight | 250.33 g/mol | [3] |

| CAS Number | 102227-61-2 | |

| Class | Sesquiterpenoid Lactone (Secocaryophyllanolide) | |

| Natural Source | Pogostemon parviflorus |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on the initial discovery by Nanda et al. (1985).

Isolation of this compound from Pogostemon parviflorus

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: Aerial parts of Pogostemon parviflorus are collected, air-dried, and coarsely powdered.

-

Extraction: The powdered plant material is subjected to exhaustive extraction using acetone in a Soxhlet apparatus.

-

Concentration: The resulting acetone extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Fractionation: The crude extract is then subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of hexane (B92381) and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

-

Final Purification: Fractions containing this compound are pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Workflow for Structure Elucidation

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Epoxyparvinolide and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, total synthesis of Epoxyparvinolide and its stereoisomers. Due to the absence of a specific published total synthesis of this compound in the reviewed literature, this guide is constructed based on well-established and frequently employed synthetic methodologies for structurally related bioactive natural products, particularly epoxy-lactone containing macrocycles. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of this target molecule and its stereoisomers, leveraging common and reliable chemical transformations.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound dissects the molecule into key fragments that can be synthesized from commercially available starting materials. The primary disconnections are at the ester linkage of the macrolactone and the epoxide, leading to a linear hydroxy acid precursor. Further disconnections of the carbon backbone reveal simpler, readily accessible building blocks.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is proposed to proceed through the assembly of two key fragments, followed by stereoselective epoxidation and macrolactonization. The synthesis of each stereoisomer can be achieved by utilizing the appropriate enantiomers of the chiral starting materials and stereoselective reagents.

Caption: Proposed forward synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key steps in the proposed synthesis of this compound and one of its stereoisomers. These values are based on typical outcomes for the cited reactions in the synthesis of complex natural products.

| Step No. | Reaction | Substrate | Product | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| 1 | Wittig/HWE Coupling | Fragment A (Aldehyde) + Fragment B (Ylide) | Allylic Alcohol | n-BuLi, THF | 85 | >95:5 (E/Z) | - |

| 2 | Sharpless Epoxidation | Allylic Alcohol | Epoxy Alcohol (2R, 3S) | Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂ | 90 | - | >98 |

| 3 | Sharpless Epoxidation | Allylic Alcohol | Epoxy Alcohol (2S, 3R) | Ti(OiPr)₄, (-)-DET, TBHP, CH₂Cl₂ | 88 | - | >98 |

| 4 | Oxidation | Epoxy Alcohol | Epoxy Acid | DMP, CH₂Cl₂ | 95 | - | - |

| 5 | Yamaguchi Macrolactonization | Hydroxy Acid | This compound | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene (B28343) | 75 | - | - |

Experimental Protocols

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) under a nitrogen atmosphere.

-

Catalyst Formation: The solvent is cooled to -20 °C. Titanium(IV) isopropoxide (Ti(OiPr)₄) is added, followed by the dropwise addition of a solution of (+)-diethyl tartrate ((+)-DET) in CH₂Cl₂. The resulting mixture is stirred for 30 minutes at -20 °C.

-

Substrate Addition: A solution of the allylic alcohol intermediate in CH₂Cl₂ is added dropwise to the catalyst mixture, maintaining the temperature at -20 °C.

-

Epoxidation: tert-Butyl hydroperoxide (TBHP) in toluene is added dropwise over a period of 1 hour. The reaction mixture is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxy alcohol.

-

Preparation: A flame-dried Schlenk flask is charged with a solution of the hydroxy acid precursor in anhydrous toluene under an argon atmosphere.

-

Acid Chloride Formation: 2,4,6-Trichlorobenzoyl chloride is added, followed by the dropwise addition of triethylamine (B128534) (Et₃N). The mixture is stirred at room temperature for 2 hours.

-

Cyclization: The reaction mixture is then diluted with a large volume of anhydrous toluene and added via a syringe pump over a period of 6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous toluene at reflux.

-

Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to yield the final product, this compound.

Logical Workflow for Stereoisomer Synthesis

The synthesis of all possible stereoisomers of this compound can be achieved by systematically varying the chirality of the starting materials and the stereodirecting ligands in the asymmetric reactions.

Caption: Logical workflow for the synthesis of this compound stereoisomers.

Application Notes and Protocols for In Vitro Anticancer Activity of Epoxyparvinolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyparvinolide (B1180284) is a novel sesquiterpene lactone with a structural framework suggesting potential anticancer properties. This document provides a comprehensive guide to the in vitro evaluation of this compound's anticancer activity. The protocols detailed herein are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, as well as to investigate its impact on cell cycle progression. These assays are fundamental in the preclinical assessment of novel therapeutic compounds.[1][2][3][4]

Assessment of Cytotoxicity

The initial evaluation of an anticancer compound involves determining its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

After 24 hours, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | This compound IC50 (µM) |

| MCF-7 (Breast Cancer) | 24 | 15.2 ± 1.8 |

| 48 | 8.5 ± 0.9 | |

| 72 | 4.1 ± 0.5 | |

| A549 (Lung Cancer) | 24 | 22.7 ± 2.5 |

| 48 | 12.9 ± 1.4 | |

| 72 | 6.8 ± 0.7 | |

| HeLa (Cervical Cancer) | 24 | 18.9 ± 2.1 |

| 48 | 10.3 ± 1.2 | |

| 72 | 5.4 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Evaluation of Apoptosis Induction

To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death, an apoptosis assay using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is recommended.

Annexin V-FITC/PI Apoptosis Assay Protocol

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Presentation: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.4 | 2.3 ± 0.3 |

| This compound | 5 | 70.1 ± 3.5 | 18.9 ± 1.9 | 11.0 ± 1.3 |

| This compound | 10 | 45.8 ± 4.2 | 35.6 ± 2.8 | 18.6 ± 2.1 |

| This compound | 20 | 20.3 ± 2.9 | 50.2 ± 4.5 | 29.5 ± 3.4 |

Data are presented as mean ± standard deviation.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, flow cytometric analysis of DNA content using propidium iodide staining is performed.

Cell Cycle Analysis Protocol

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

6-well plates

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the samples using a flow cytometer.

Data Presentation: Cell Cycle Distribution in A549 Cells Treated with this compound (24h)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | - | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |

| This compound | 10 | 68.2 ± 4.0 | 15.1 ± 1.8 | 16.7 ± 2.0 |

| This compound | 20 | 75.9 ± 4.5 | 8.3 ± 1.2 | 15.8 ± 1.9 |

Data are presented as mean ± standard deviation.

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Epoxy-Sesquiterpene Lactones in Animal Models: Application Notes and Protocols

Note: While the specific compound "Epoxyparvinolide" did not yield detailed in vivo efficacy studies in the available literature, this document provides a comprehensive overview based on the closely related and well-studied epoxy-sequiterpene lactone, Parthenolide (B1678480) . The data, protocols, and pathways described herein are based on published in vivo studies of Parthenolide and its derivatives, and are intended to serve as a guide for researchers, scientists, and drug development professionals working with this class of compounds.

Introduction

Parthenolide, a sesquiterpene lactone containing an epoxide group, has demonstrated significant anti-cancer potential in a variety of preclinical in vitro and in vivo studies. Its primary mechanism of action is attributed to the inhibition of the pro-inflammatory and pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This document outlines the in vivo efficacy of Parthenolide in animal models, providing detailed experimental protocols and summarizing key quantitative data to facilitate further research and development of this promising class of compounds.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of Parthenolide and its derivatives in various cancer xenograft models.

Table 1: In Vivo Efficacy of Parthenolide in Combination Therapy

| Cancer Type | Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |

| Colorectal Cancer | Mouse CRC Xenograft | Parthenolide + 5-Fluorouracil (5-FU) | Not Specified | Inhibition of tumor growth and induction of apoptosis.[1] | [1] |

| Pancreatic Carcinoma | Nude Mice Xenograft | Parthenolide + Arsenic Trioxide (ATO) | Not Specified | More efficient tumor growth inhibition than either drug alone. | |

| Cholangiocarcinoma | Subcutaneous Tumor Model | Parthenolide + Ro317549 (PKC-alpha inhibitor) | Not Specified | Efficiently inhibited tumor growth. |

Table 2: In Vivo Efficacy of a Parthenolide Derivative

| Cancer Type | Animal Model | Treatment | Dosage & Schedule | Outcome | Reference |

| Colon Tumor | Mice | Compound 4d (Parthenolide semicarbazone derivative) | Not Specified | Promising antitumor activity with small side effects on the immune system. |

Experimental Protocols

This section provides detailed methodologies for conducting in vivo efficacy studies of epoxy-sesquiterpene lactones like Parthenolide in animal models.

Xenograft Tumor Model Protocol

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the characteristics of human cancers.

Objective: To evaluate the in vivo anti-tumor activity of an epoxy-sesquiterpene lactone in a human cancer xenograft model.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer) or patient-derived tumor tissue.

-

Immunodeficient mice (e.g., BALB/c nude mice or NOD-SCID mice).

-

Epoxy-sesquiterpene lactone compound (e.g., Parthenolide or its analog).

-

Vehicle for drug administration (e.g., saline, DMSO, or a specific formulation).

-

Standard animal housing and care facilities.

-

Calipers for tumor measurement.

-

Anesthetic.

-

Surgical tools for tumor implantation (for PDX models).

Procedure:

-

Cell Culture (for cell line-derived xenografts): Culture the chosen human cancer cell line under standard conditions. Harvest cells in the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS) at the desired concentration.

-

Tumor Implantation:

-

Cell Line-Derived Xenograft (CDX): Subcutaneously inject the cancer cell suspension (typically 1-5 x 10^6 cells) into the flank of each immunodeficient mouse.

-

Patient-Derived Xenograft (PDX): Surgically implant a small fragment of the patient's tumor tissue subcutaneously or orthotopically into the immunodeficient mouse.

-

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Animal Randomization: Once tumors reach the desired size, randomly assign mice to treatment and control groups (typically 5-10 mice per group).

-

Drug Administration:

-

Prepare the epoxy-sesquiterpene lactone compound in the appropriate vehicle at the desired concentrations.

-

Administer the compound to the treatment groups via a suitable route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) according to the planned dosing schedule (e.g., daily, three times a week).

-

Administer the vehicle alone to the control group.

-

-

Data Collection:

-

Continue to monitor and measure tumor volume throughout the study.

-

Record the body weight of the mice to assess toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.

-

Tissue Analysis: At the end of the study, excise the tumors and, if required, other organs for further analysis (e.g., histopathology, Western blotting, or gene expression analysis).

Signaling Pathway

The primary mechanism of action for Parthenolide and related compounds is the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Parthenolide has been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: NF-κB signaling pathway and the inhibitory action of Parthenolide.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of an epoxy-sesquiterpene lactone.

Caption: Workflow for an in vivo anti-tumor efficacy study.

References

- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]

Application Notes and Protocols for Target Identification and Validation of Epoxyparvinolide

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Epoxyparvinolide represents a class of natural products with potential therapeutic applications. Like many natural products, its mechanism of action is likely tied to specific interactions with cellular proteins. Identifying these molecular targets is a critical first step in the drug development pipeline, enabling mechanism-of-action studies, lead optimization, and prediction of potential on- and off-target effects.[1][2] This document provides a comprehensive guide to the experimental strategies for identifying and validating the cellular targets of this compound.

The approaches described herein are based on established methodologies for the target deconvolution of bioactive small molecules and are broadly categorized into affinity-based and label-free methods.[3][4]

I. Target Identification Strategies

A multi-pronged approach is recommended for robust target identification. The following strategies can be employed in parallel or sequentially to generate and prioritize a list of candidate target proteins for this compound.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between this compound and its protein target(s).[5][6] These techniques typically involve immobilizing the compound to a solid support to "fish" for interacting proteins from a complex biological sample.[6][7]

This classical technique utilizes an this compound-derivatized resin to capture binding proteins from cell lysates or tissue extracts.[6][7]

Experimental Protocol: this compound-Affinity Chromatography

-

Probe Synthesis: Synthesize an this compound derivative containing a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group). A control resin without the immobilized compound should also be prepared.

-

Immobilization: Covalently couple the this compound derivative to a pre-activated chromatography resin (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

-

Affinity Purification:

-

Incubate the cell lysate with the this compound-coupled resin and the control resin in parallel.

-

Wash the resins extensively with a suitable buffer to remove non-specific binders.

-

Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise unique protein bands from the gel that are present in the this compound elution but not the control.

-

Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

-

Data Presentation: Affinity Chromatography Hits

| Protein ID (e.g., UniProt) | Protein Name | MS Score | Fold Enrichment (this compound vs. Control) |

| P04637 | Tumor suppressor p53 | 258 | 15.2 |

| Q04206 | Mitogen-activated protein kinase 1 | 197 | 12.8 |

| P62258 | 14-3-3 protein beta/alpha | 155 | 9.5 |

| P10275 | Heat shock protein HSP 90-alpha | 132 | 8.1 |

Label-Free Approaches

Label-free methods are advantageous as they do not require chemical modification of the natural product, thus avoiding potential alterations to its binding properties.[3][8]

DARTS is based on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolysis.[8][9][10][11][12]

Experimental Protocol: DARTS

-

Cell Lysate Preparation: Prepare a native protein lysate.

-

Compound Treatment: Aliquot the lysate and treat with either this compound or a vehicle control (e.g., DMSO).

-

Protease Digestion: Add a protease (e.g., thermolysin) to both treated and control lysates and incubate for a defined period.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Analysis:

-

Analyze the samples by SDS-PAGE. Proteins protected from digestion by this compound will appear as more prominent bands compared to the control.

-

For proteome-wide analysis, the samples can be subjected to quantitative mass spectrometry to identify all stabilized proteins.

-

Data Presentation: DARTS Quantitative Proteomics

| Protein ID | Protein Name | Log2 Fold Change (this compound/Control) | p-value |

| P04637 | Tumor suppressor p53 | 2.8 | 0.001 |

| Q04206 | Mitogen-activated protein kinase 1 | 2.5 | 0.005 |

| P08238 | Heat shock protein beta-1 | 1.9 | 0.012 |

| P63104 | Thioredoxin | 1.5 | 0.045 |

TPP is a powerful technique that measures changes in the thermal stability of proteins across the proteome upon ligand binding.[13][14][15][16][17]

Experimental Protocol: TPP

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heat Treatment: Aliquot the treated cells and heat them to a range of different temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis, often involving isobaric labeling (e.g., TMT).

-

Mass Spectrometry: Analyze the samples by quantitative mass spectrometry.

-

Data Analysis: For each protein, plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of this compound indicates a direct or indirect interaction.

Data Presentation: TPP Thermal Shift Data

| Protein ID | Protein Name | ΔTm (°C) (this compound - Control) | p-value |

| P04637 | Tumor suppressor p53 | +4.2 | <0.001 |

| Q04206 | Mitogen-activated protein kinase 1 | +3.8 | <0.001 |

| P08238 | Heat shock protein beta-1 | +2.1 | 0.009 |

| O15392 | Casein kinase II subunit alpha | -2.5 | 0.015 |

II. Target Validation

Once a list of candidate targets has been generated, it is crucial to validate these interactions to confirm that they are responsible for the biological effects of this compound.[18][19][20]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to confirm target engagement in a cellular context.[13][15] It is based on the same principle as TPP but is typically performed on individual candidate proteins using Western blotting.

Experimental Protocol: CETSA

-

Cell Treatment: Treat cells with this compound or a vehicle control.

-

Heat Treatment: Heat the cells to a specific temperature (determined from TPP data or a temperature gradient).

-

Protein Extraction: Lyse the cells and separate the soluble and precipitated fractions.

-

Western Blotting: Analyze the amount of the candidate protein in the soluble fraction by Western blotting using a specific antibody. An increased amount of soluble protein in the this compound-treated sample indicates target stabilization.

Genetic Approaches

Genetic methods such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the candidate target gene can be used to assess whether the absence of the target protein affects the cellular response to this compound.

Experimental Protocol: siRNA Knockdown and Cell Viability Assay

-

siRNA Transfection: Transfect cells with siRNA targeting the candidate protein or a non-targeting control siRNA.

-

Protein Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blotting.

-

This compound Treatment: Treat the siRNA-transfected cells with a range of concentrations of this compound.

-

Cell Viability Assay: Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo). A rightward shift in the dose-response curve for the target-knockdown cells compared to control cells suggests that the protein is a target of this compound.

III. Visualization of Workflows and Pathways

Experimental Workflow for Target Identification

Caption: Overall workflow for this compound target identification and validation.

Hypothetical Signaling Pathway Affected by this compound

Assuming p53 is a validated target, the following diagram illustrates a potential mechanism of action.

Caption: Hypothetical signaling pathway involving this compound-mediated p53 stabilization.

Conclusion

The identification and validation of molecular targets for novel natural products like this compound is a complex but essential process in drug discovery. By employing a combination of affinity-based and label-free proteomics approaches, followed by rigorous validation experiments, researchers can elucidate the mechanism of action and pave the way for further therapeutic development.

References

- 1. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 8. pnas.org [pnas.org]

- 9. [PDF] Target identification using drug affinity responsive target stability (DARTS) | Semantic Scholar [semanticscholar.org]

- 10. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]

- 11. Target identification using drug affinity responsive target stability (DARTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Epoxyparvinolide in Human Plasma using HPLC-MS/MS

Abstract